4-Ethoxy-2,3-difluorobenzonitrile

Description

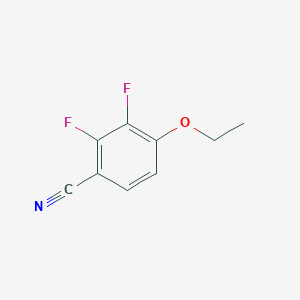

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2,3-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c1-2-13-7-4-3-6(5-12)8(10)9(7)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCHMZSUFSRXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560987 | |

| Record name | 4-Ethoxy-2,3-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126162-96-7 | |

| Record name | 4-Ethoxy-2,3-difluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126162-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-2,3-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 4-Ethoxy-2,3-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Ethoxy-2,3-difluorobenzonitrile, a key intermediate in various organic synthesis applications. The information is presented to support research, development, and quality control activities.

Core Physical and Chemical Data

This compound, identified by the CAS number 126162-96-7, is a fluorinated aromatic nitrile. Its unique substitution pattern makes it a valuable building block in the synthesis of complex organic molecules.

Summary of Physical Properties

The table below summarizes the key physical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₇F₂NO |

| Molecular Weight | 183.15 g/mol [1] |

| Appearance | White to light yellow crystalline powder[2] |

| Melting Point | 42.0 - 45.0 °C |

| Boiling Point | ~256.2 °C at 760 mmHg[2] |

| Density | ~1.2 g/cm³[2] |

| Solubility | Information not available |

| Flash Point | ~108.7 °C[2] |

| Refractive Index | ~1.484[2] |

| Vapor Pressure | 0.0±0.5 mmHg at 25°C[2] |

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity and is determined as a melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

A small, dry sample of this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

The packed capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (initially rapid, then slowed to 1-2 °C per minute near the expected melting point).

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination

For high-boiling point solids like this compound, the boiling point is typically determined under vacuum and extrapolated to atmospheric pressure, or more commonly, estimated by computational models. A common laboratory method for determining the boiling point of a liquid is the Thiele tube method.

Apparatus:

-

Thiele tube

-

Heating oil (e.g., mineral oil)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

Procedure:

-

A small amount of the substance is placed in the small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing heating oil.

-

The Thiele tube is gently heated, and the temperature is monitored.

-

As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Density Measurement

The density of a solid organic compound can be determined using the displacement method.

Apparatus:

-

Graduated cylinder

-

Analytical balance

-

A liquid in which the compound is insoluble (e.g., water, if appropriate, or a non-polar solvent)

Procedure:

-

A known mass of this compound is accurately weighed using an analytical balance.

-

A graduated cylinder is partially filled with a liquid in which the compound is insoluble, and the initial volume is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged.

-

The final volume is recorded.

-

The volume of the solid is the difference between the final and initial liquid levels.

-

The density is calculated by dividing the mass of the solid by its volume.

Solubility Determination

A qualitative assessment of solubility in various solvents is a standard procedure.

Apparatus:

-

Test tubes

-

Spatula

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, acetone, toluene, hexane)

Procedure:

-

A small, consistent amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

A small volume of a solvent (e.g., 1 mL) is added to each test tube.

-

The mixture is agitated (e.g., by vortexing or shaking) for a set period.

-

The mixture is visually inspected to determine if the solid has dissolved completely, partially, or not at all.

-

Observations are recorded for each solvent.

Logical Workflow: Synthesis and Application

As this compound is primarily utilized as a synthetic intermediate, the following diagram illustrates its general position in a chemical synthesis workflow.

Caption: Synthetic pathway of this compound.

References

An In-depth Technical Guide to 4-Ethoxy-2,3-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 4-Ethoxy-2,3-difluorobenzonitrile, a fluorinated aromatic compound of interest in medicinal chemistry and materials science.

Chemical Structure and Identifiers

This compound is a substituted benzonitrile with the chemical formula C₉H₇F₂NO. The core of the molecule is a benzene ring substituted with an ethoxy group (-OCH₂CH₃), a nitrile group (-C≡N), and two fluorine atoms. The specific isomer discussed in this guide is the 4-ethoxy-2,3-difluoro substitution pattern.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 126162-96-7[1][2] |

| Chemical Formula | C₉H₇F₂NO[1] |

| Molecular Weight | 183.15 g/mol |

A logical representation of the structural information for this compound is provided in the diagram below.

References

4-Ethoxy-2,3-difluorobenzonitrile CAS number 126162-96-7

CAS Number: 126162-96-7

Synonyms: 4-ethoxy-2,3-difluorobenzenecarbonitrile, 2,3-difluoro-4-cyanophenetole

This technical guide provides a comprehensive overview of 4-Ethoxy-2,3-difluorobenzonitrile, a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering available data on its properties, synthesis, and applications.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[1] Its core structure consists of a benzonitrile ring substituted with two fluorine atoms and an ethoxy group, which imparts unique reactivity.[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₇F₂NO | [1][2] |

| Molecular Weight | 183.15 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Density | ~1.2 g/cm³ | [1] |

| Boiling Point | ~256.2 °C at 760 mmHg | [1] |

| Flash Point | ~108.7 °C | [1] |

| Vapor Pressure | 0.0±0.5 mmHg at 25°C | [1] |

| Refractive Index | 1.484 | [1] |

| Purity | ≥98.0% | [1] |

Note: Specific data on melting point and solubility in various solvents are not consistently available in the reviewed literature.

Synthesis and Purification

A general purification method for similar compounds involves column chromatography on silica gel.[3]

Applications in Research and Development

This compound serves as a crucial building block in organic synthesis. The presence of fluorine atoms and the nitrile group on the aromatic ring makes it a versatile intermediate for creating more complex molecules with potential applications in:

-

Pharmaceuticals: The fluorinated benzonitrile moiety is a common feature in various bioactive molecules.

-

Agrochemicals: This compound can be a precursor for novel pesticides and herbicides.

The specific arrangement of the functional groups dictates its reactivity, making it a valuable starting material for various chemical transformations.[1]

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely published. For structurally related compounds, spectroscopic analyses are standard for characterization. For instance, the FT-IR spectrum of the related 4-ethoxy-2,3-difluoro benzamide has been studied, which can provide some insight into the expected vibrational modes.

Safety, Handling, and Storage

Handling:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5][7]

Storage:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4][7]

-

Keep away from heat, sparks, and open flames.[4]

-

Incompatible with strong oxidizing agents, strong acids, and strong bases.[4]

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.[7]

-

Skin: Wash off immediately with plenty of soap and water.[7]

-

Inhalation: Move to fresh air.[7]

-

Ingestion: Rinse mouth and drink plenty of water. Seek medical attention if symptoms occur.[5][7]

This guide summarizes the currently available technical information on this compound. Further research would be beneficial to establish a more complete profile of this compound, including detailed experimental protocols and comprehensive spectroscopic and solubility data.

References

An In-depth Technical Guide on the Solubility of 4-Ethoxy-2,3-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxy-2,3-difluorobenzonitrile is a fluorinated aromatic nitrile that serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, characterized by the presence of an ethoxy group and two fluorine atoms on the benzene ring, imparts unique electronic and steric properties that are crucial for its reactivity and downstream applications. The solubility of this compound is a critical parameter in process development, enabling the optimization of reaction conditions, purification strategies, and formulation development. This guide outlines the methodologies for determining the solubility of this compound and discusses the factors influencing its solubility profile.

Factors Influencing Solubility

The solubility of an organic compound such as this compound is governed by a combination of factors related to both the solute and the solvent. Understanding these factors is essential for selecting appropriate solvent systems for synthesis, purification, and formulation.

-

Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility, often summarized by the principle "like dissolves like." this compound possesses both polar (nitrile and ethoxy groups, C-F bonds) and non-polar (aromatic ring) characteristics, suggesting it will have moderate solubility in a range of solvents.

-

Temperature: The solubility of most solid compounds in liquid solvents increases with temperature. This relationship is fundamental to purification techniques such as recrystallization.

-

Solvent Properties: The ability of a solvent to engage in intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, will influence its capacity to dissolve this compound.

-

Crystalline Structure: The strength of the crystal lattice of the solid solute must be overcome by the solute-solvent interactions for dissolution to occur.

The interplay of these factors is visually represented in the following diagram:

Illustrative Solubility Data

While specific experimental data is not available, the following table provides a hypothetical yet realistic representation of the solubility of this compound in common organic solvents at ambient temperature. This data is for illustrative purposes to guide solvent selection for initial screening experiments.

| Solvent | Classification | Expected Solubility ( g/100 mL) at 25°C |

| Methanol | Polar Protic | 5 - 10 |

| Ethanol | Polar Protic | 3 - 7 |

| Acetone | Polar Aprotic | 10 - 15 |

| Acetonitrile | Polar Aprotic | 8 - 12 |

| Dichloromethane | Non-polar | 15 - 20 |

| Toluene | Non-polar | 2 - 5 |

| Hexane | Non-polar | < 0.1 |

| Water | Polar Protic | < 0.01 |

Experimental Protocol for Solubility Determination

The gravimetric method is a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.[1][2][3] This method involves preparing a saturated solution, separating the undissolved solid, and then determining the concentration of the solute in a known amount of the saturated solution by evaporating the solvent and weighing the residue.

4.1. Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Glass vials with screw caps

-

Pipettes and syringes

-

Drying oven

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solutions are saturated.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials to facilitate the separation of the undissolved solid.

-

-

Sample Collection:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette or syringe to avoid premature crystallization.

-

Filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed vial. This step is crucial to remove any fine, suspended particles.

-

-

Gravimetric Analysis:

-

Record the exact weight of the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, cool the vial in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The solubility (S) in grams per 100 mL of solvent is calculated using the following formula: S = (m_residue / V_sample) * 100 Where:

-

m_residue is the mass of the solid residue after solvent evaporation.

-

V_sample is the volume of the saturated solution sample taken.

-

-

The workflow for this experimental procedure is outlined in the diagram below:

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides researchers, scientists, and drug development professionals with the necessary theoretical background and a detailed experimental protocol to determine this crucial physicochemical property. The provided illustrative data and workflow diagrams serve as a practical starting point for laboratory investigations. The determination of the solubility of this compound in a range of organic solvents will undoubtedly facilitate its effective use in the synthesis and development of new chemical entities.

References

4-Ethoxy-2,3-difluorobenzonitrile: A Technical Safety and Handling Guide for Researchers

Introduction

4-Ethoxy-2,3-difluorobenzonitrile, with the CAS number 126162-96-7, is a fluorinated aromatic nitrile of interest in the fields of pharmaceutical and agrochemical research.[1][2][3] Its specific substitution pattern offers a unique scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the material's safety data, handling procedures, and relevant experimental protocols, compiled from available information on the compound and its structural analogs. It is intended for researchers, scientists, and professionals in drug development who may be handling this or similar chemical entities.

Chemical and Physical Properties

While a comprehensive, experimentally verified dataset for this compound is not publicly available, the following table summarizes its known identifiers and physical properties, supplemented with data from closely related compounds for reference.

| Property | Value | Source/Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 126162-96-7 | [1][2][3] |

| Molecular Formula | C₉H₇F₂NO | [3] |

| Molecular Weight | 183.15 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | Inferred from analogs |

| Boiling Point | ~256.2 °C at 760 mmHg | [1] |

| Density | ~1.2 g/cm³ | [1] |

| Flash Point | ~108.7 °C | [1] |

| Solubility | Data not available; likely soluble in organic solvents. | Inferred |

Hazard Identification and GHS Classification

A specific Material Safety Data Sheet (MSDS) for this compound is not available. The following hazard classification is inferred from the safety data of structurally similar fluorinated benzonitriles, such as 2,3-difluorobenzonitrile and other substituted benzonitriles.[4][5]

GHS Pictograms (Inferred):

Signal Word (Inferred): Warning

Inferred Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H312: Harmful in contact with skin.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H332: Harmful if inhaled.[5]

-

H335: May cause respiratory irritation.[5]

Precautionary Statements (Inferred):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

Toxicological Data (Inferred from Analogs)

No specific toxicological data for this compound has been found. The data presented below is for benzonitrile and is provided as a reference for potential toxicity.

| Toxicity Metric | Value | Species | Route | Reference |

| LD50 (Oral) | 690–1500 mg/kg | Rat | Oral | [7] |

| LD50 (Dermal) | 1200–2000 mg/kg | Rat | Dermal | [7] |

Experimental Protocols

Representative Synthesis of a Difluorobenzonitrile Derivative

While a specific protocol for this compound is not detailed in the searched literature, the following is a representative procedure for the synthesis of 3,4-difluorobenzonitrile from 3,4-dichlorobenzonitrile, which illustrates a common synthetic route.[8]

Reaction: Halogen exchange fluorination.

Materials:

-

3,4-dichlorobenzonitrile

-

Anhydrous potassium fluoride (KF)

-

1,3-dimethyl-2-imidazolidinone (DMI) as solvent

-

Toluene

-

Phase-transfer catalyst (e.g., bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt)

-

Reducing agent (e.g., sodium metabisulfite)

-

Dispersing agent (e.g., PEG6000)

Procedure:

-

To a reaction vessel equipped with a rectifying column, add DMI and anhydrous potassium fluoride.

-

Add toluene and reflux to remove water azeotropically.

-

After water removal, evaporate and recover the toluene.

-

Add 3,4-dichlorobenzonitrile, the phase-transfer catalyst, dispersing agent, and reducing agent to the reaction mixture.

-

Heat the reaction mixture to 200-215 °C for 4-5 hours.

-

Collect the crude 3,4-difluorobenzonitrile product via the rectifying column.

-

Purify the crude product by a second rectification to obtain the final product.

In Vitro Skin Irritation Testing (Based on OECD Guideline 439)

This protocol provides a general framework for assessing the skin irritation potential of a chemical using a reconstructed human epidermis (RhE) model.

Principle: The test chemical is applied topically to the RhE tissue. The irritation potential is determined by the resulting cytotoxicity, measured by the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt by the mitochondria of viable cells.

Methodology:

-

Tissue Preparation: Reconstituted human epidermis tissues are pre-incubated in a sterile, defined culture medium.

-

Chemical Application: The test chemical (liquid or solid) is applied uniformly to the surface of the tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes) at 37°C, 5% CO₂.

-

Rinsing: After incubation, the test chemical is thoroughly rinsed from the tissue surface.

-

Post-incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).

-

MTT Assay: Tissues are incubated with MTT solution. Following this, the formazan is extracted from the tissues using an appropriate solvent (e.g., isopropanol).

-

Measurement: The optical density of the extracted formazan is measured using a spectrophotometer.

-

Data Analysis: The percentage of viable cells is calculated relative to the negative control. A chemical is identified as an irritant if the tissue viability is reduced below a defined threshold (typically ≤ 50%).

In Vitro Eye Irritation Testing (Based on OECD Guideline 492B)

This protocol outlines the Time-to-Toxicity test for identifying chemicals that are either non-irritating, irritating, or cause serious eye damage.

Principle: The test chemical is applied to a reconstructed human cornea-like epithelium (RhCE) model. The time required for the chemical to reduce cell viability by 50% (ET₅₀) is determined.

Methodology:

-

Tissue Preparation: RhCE tissues are pre-incubated in a sterile, defined culture medium.

-

Chemical Application: The test chemical is applied to the surface of the RhCE tissue.

-

Exposure and Viability Assessment: Tissues are exposed to the test chemical for various time points. At each time point, cell viability is assessed using the MTT assay as described in the skin irritation protocol.

-

ET₅₀ Determination: The time at which the cell viability is reduced to 50% of the control is calculated.

-

Classification: The chemical is classified based on the ET₅₀ value according to the following scheme (for liquids):

-

No Category: ET₅₀ > 30 minutes

-

Category 2 (Irritant): 5 minutes < ET₅₀ ≤ 30 minutes

-

Category 1 (Serious Eye Damage): ET₅₀ ≤ 5 minutes

-

Visualizations

Caption: Chemical structure of this compound.

Caption: General workflow for safe chemical handling in a laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. This compound Properties, Uses, Safety Data & Suppliers | High Purity Chemicals China [nj-finechem.com]

- 4. 2,3-Difluorobenzonitrile 98 21524-39-0 [sigmaaldrich.com]

- 5. capotchem.cn [capotchem.cn]

- 6. aksci.com [aksci.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]

Commercial Availability and Technical Profile of 4-Ethoxy-2,3-difluorobenzonitrile: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key characteristics of 4-Ethoxy-2,3-difluorobenzonitrile, a fluorinated aromatic building block of significant interest to researchers and professionals in the field of drug discovery and development. This document consolidates essential data to facilitate its procurement and application in novel pharmaceutical research.

Commercial Sourcing

This compound is available from a number of specialized chemical suppliers. Researchers can procure this compound in various quantities to suit laboratory-scale synthesis and larger developmental needs. The primary Chemical Abstracts Service (CAS) number for this compound is 126162-96-7.

| Supplier | Product Name | CAS Number | Notes |

| 2a biotech | This compound | 126162-96-7[1] | Listed as a catalog product. |

| Laibo Chem | This compound | - | Available in 100g packaging.[2] |

It is crucial for researchers to verify the identity and purity of the compound upon receipt, as several structural isomers exist, such as 4-Ethoxy-2,6-difluorobenzonitrile and 3-Ethoxy-2,4-difluorobenzonitrile, which are also commercially available.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the ethoxylation of a difluorobenzonitrile precursor. A general synthetic approach is the Williamson ether synthesis, where 2,3,4-trifluorobenzonitrile is reacted with sodium ethoxide. The greater lability of the fluorine atom at the 4-position to nucleophilic aromatic substitution drives the regioselectivity of the reaction.

General Experimental Protocol for Williamson Ether Synthesis:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve clean sodium metal in absolute ethanol at room temperature. The reaction is exothermic and should be cooled in an ice bath if necessary. The reaction is complete when all the sodium has dissolved.

-

Nucleophilic Aromatic Substitution: To the freshly prepared sodium ethoxide solution, add 2,3,4-trifluorobenzonitrile dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is quenched with water and the ethanol is removed under reduced pressure. The aqueous residue is then extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Physicochemical Properties

While detailed experimental data for this compound is not extensively published in readily available literature, properties can be inferred from related compounds and general principles of organic chemistry. The precursor, 2,3-difluorobenzonitrile, is a liquid with a density of 1.254 g/mL at 25 °C and a refractive index of n20/D 1.4882. The introduction of the ethoxy group will increase the molecular weight and likely the boiling point.

Applications in Drug Discovery

Fluorinated benzonitrile derivatives are valuable scaffolds in medicinal chemistry. The nitrile group can act as a bioisostere for other functional groups or be a key interacting element with biological targets. The fluorine atoms can modulate the compound's lipophilicity, metabolic stability, and binding affinity. While specific applications of this compound are not widely documented in public literature, its structural motifs are present in various biologically active molecules.

Safety and Handling

The precursor, 2,3-difluorobenzonitrile, is classified as an acute toxicant (oral, dermal, and inhalation), a skin and eye irritant, and may cause respiratory irritation. It is designated with the signal word "Warning" and requires appropriate personal protective equipment (PPE), including eye protection, gloves, and a respirator. Users of this compound should handle the compound with similar precautions, consulting the supplier-specific Safety Data Sheet (SDS) for detailed handling and safety information.

Logical Workflow for Synthesis

The following diagram illustrates a typical workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

The Strategic Role of 4-Ethoxy-2,3-difluorobenzonitrile in Modern Organic Synthesis: A Technical Guide

For Immediate Release

[City, State] – [Date] – 4-Ethoxy-2,3-difluorobenzonitrile has emerged as a pivotal building block in the landscape of organic synthesis, particularly in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Its unique substitution pattern, featuring a reactive nitrile group and a strategically fluorinated benzene ring, offers a versatile platform for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of its applications, supported by experimental data and synthetic protocols.

Core Properties and Synthetic Utility

This compound (CAS No. 126162-96-7) is a white to light yellow crystalline solid. The presence of two fluorine atoms ortho and meta to the nitrile group significantly influences the electronic properties of the aromatic ring, making it susceptible to a variety of chemical transformations. This fluorination can enhance the metabolic stability, binding affinity, and lipophilicity of target molecules, properties that are highly desirable in drug discovery and agrochemical design.[1]

| Property | Value |

| Molecular Formula | C₉H₇F₂NO |

| Molecular Weight | 183.15 g/mol |

| Appearance | White to light yellow crystalline powder |

| Purity | ≥98.0% |

Key Applications in Organic Synthesis

The synthetic utility of this compound is demonstrated in its application as a precursor for a range of valuable intermediates and final products.

Synthesis of Phenolic Derivatives

One of the key transformations of this compound is its conversion to the corresponding phenol. This reaction is crucial for the synthesis of various downstream products, including liquid crystals and bioactive molecules.

Experimental Protocol: Synthesis of 4-Ethoxy-2,3-difluorophenol

A mixture of this compound (0.1 mol) and aluminum chloride (0.12 mol) in 150 ml of toluene is heated to boiling for 2 hours. Following standard work-up procedures, the resulting 4-ethoxy-2,3-difluorophenol is isolated as a colorless solid with a melting point of 145°C.[1]

Caption: Synthesis of 4-Ethoxy-2,3-difluorophenol.

Precursor to Liquid Crystal Intermediates

The derivatives of this compound are valuable in the synthesis of liquid crystal materials. The fluorinated phenyl core contributes to desirable properties such as high dielectric anisotropy and thermal stability. While direct synthesis from the nitrile is not explicitly detailed in the provided search results, the synthesis of the closely related intermediate, 1-(4-ethoxy-2,3-difluorobenzyl)-4-propylcyclohexan-1-ol, highlights the importance of the 4-ethoxy-2,3-difluorobenzyl moiety, which can be derived from the corresponding nitrile through reduction.

A continuous-flow synthesis of this liquid crystal intermediate has been developed, achieving a high yield of 78.1% with a significantly reduced reaction time compared to conventional batch methods.[2] This underscores the industrial relevance of intermediates derived from this compound.

Caption: Conceptual pathway to a liquid crystal intermediate.

Reactivity of the Nitrile Group and Aromatic Ring

The chemical behavior of this compound is characterized by the reactivity of both the nitrile functionality and the activated aromatic ring.

-

Nitrile Group Transformations: The cyano group can undergo a variety of transformations, including:

-

Reduction to a primary amine (benzylamine derivative), which is a key step for introducing the benzyl moiety into larger molecules.

-

Hydrolysis to a carboxylic acid or an amide, providing access to another class of important synthetic intermediates.

-

Cyclization reactions to form heterocyclic structures, which are prevalent in many pharmaceutical compounds.

-

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atoms and the nitrile group activates the benzene ring towards nucleophilic aromatic substitution (SNAr). This allows for the regioselective introduction of various nucleophiles, further expanding the synthetic utility of this building block.

Conclusion

This compound is a strategically important intermediate in organic synthesis. Its unique combination of a reactive nitrile group and a difluorinated aromatic ring provides a versatile platform for the synthesis of a wide range of high-value compounds, including pharmaceuticals, agrochemicals, and liquid crystals. The ability to undergo transformations at both the nitrile group and the aromatic ring makes it an invaluable tool for medicinal and materials chemists. Further exploration of its reactivity is expected to unlock new avenues for the development of novel and functional molecules.

References

The Indispensable Role of Fluorinated Benzonitrile Intermediates: A Technical Guide for Researchers

A deep dive into the synthesis, properties, and applications of fluorinated benzonitrile intermediates, pivotal building blocks in the landscape of modern drug discovery and agrochemical development.

Introduction

Fluorinated benzonitrile intermediates have emerged as a critical class of building blocks for organic chemists, particularly within the pharmaceutical and agrochemical sectors. The strategic incorporation of fluorine atoms and the versatile nitrile functionality onto a benzene ring imparts a unique combination of physicochemical and biological properties. This guide provides an in-depth technical overview of these valuable intermediates, focusing on their synthesis, properties, and diverse applications.

The presence of fluorine can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile.[1] The nitrile group, a versatile synthetic handle, can be readily converted into a variety of other functional groups, including amines, carboxylic acids, and tetrazoles, offering a gateway to a wide array of complex molecular architectures.

Physicochemical Properties of Key Fluorinated Benzonitriles

The physical and chemical characteristics of fluorinated benzonitriles vary with the number and position of the fluorine substituents. A summary of the properties for several common intermediates is presented below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| 2-Fluorobenzonitrile | 394-47-8 | C₇H₄FN | 121.11 | -13.7 | 90 @ 21 mmHg | 1.116 @ 25°C | 1.505 |

| 3-Fluorobenzonitrile | 403-54-3 | C₇H₄FN | 121.11 | -16 | 182-183 @ 753 mmHg | 1.133 @ 25°C | 1.5043 |

| 4-Fluorobenzonitrile | 1194-02-1 | C₇H₄FN | 121.11 | 32-34 | 188 @ 750 mmHg | - | - |

| 2,4-Difluorobenzonitrile | 3939-09-1 | C₇H₃F₂N | 139.10 | 47-49 | 181.6 @ 760 mmHg | 1.26 | - |

| 3,5-Difluorobenzonitrile | 64248-63-1 | C₇H₃F₂N | 139.10 | 85-88 | 169 @ 760 mmHg | 1.26 | 1.486 |

| 2,3,4,5-Tetrafluorobenzonitrile | 16582-93-7 | C₇HF₄N | 175.09 | - | 165 | 1.48 | 1.45 |

| 2,3,5,6-Tetrafluorobenzonitrile | 5216-17-1 | C₇HF₄N | 175.08 | 33-36 | 88-90 @ 45 mmHg | 1.231 | 1.51 |

Note: Data compiled from various sources.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25]

Synthesis of Fluorinated Benzonitriles: Key Experimental Protocols

The synthesis of fluorinated benzonitriles can be achieved through several methods, with halogen exchange (Halex) reactions and diazotization-fluorination sequences being the most common.

Protocol 1: Synthesis of 4-Fluorobenzonitrile via Halogen Exchange

This method involves the nucleophilic substitution of a chlorine atom with fluorine using an alkali metal fluoride.

Reactants:

-

4-Chlorobenzonitrile

-

Potassium Fluoride (spray-dried)

-

Aprotic polar solvent (e.g., Sulfolane, N,N-Dimethylformamide)

-

Phase-transfer catalyst (optional, e.g., a quaternary ammonium salt)

Procedure:

-

In a flame-dried reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, combine 4-chlorobenzonitrile, an excess of spray-dried potassium fluoride (typically 2-3 equivalents), and the aprotic polar solvent.

-

If using, add a catalytic amount of the phase-transfer catalyst.

-

Heat the reaction mixture to a high temperature (typically 150-250 °C) under a nitrogen atmosphere.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove inorganic salts.

-

The filtrate is then subjected to fractional distillation under reduced pressure to isolate the 4-fluorobenzonitrile.

This protocol is a generalized representation based on established halogen exchange methodologies.[26]

Spectroscopic Data Summary

Spectroscopic techniques are essential for the characterization of fluorinated benzonitrile intermediates.

| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm⁻¹) |

| 2-Fluorobenzonitrile | 7.20-7.80 (m, 4H) | 162.5 (d, J=254 Hz), 134.5, 131.5, 124.5, 116.5 (d, J=20 Hz), 115.0 | ~2230 (C≡N), ~1250 (C-F) |

| 3-Fluorobenzonitrile | 7.30-7.60 (m, 4H) | 162.0 (d, J=245 Hz), 130.5, 125.0, 119.0 (d, J=21 Hz), 116.0 (d, J=23 Hz), 115.5 | ~2235 (C≡N), ~1260 (C-F) |

| 4-Fluorobenzonitrile | 7.20 (t, 2H, J=8.8 Hz), 7.70 (dd, 2H, J=8.8, 5.2 Hz) | 164.0 (d, J=252 Hz), 132.5 (d, J=9 Hz), 116.0 (d, J=22 Hz), 115.0, 108.0 | ~2225 (C≡N), ~1230 (C-F) |

Note: Approximate chemical shifts and characteristic IR absorption frequencies. Actual values may vary depending on the solvent and instrument.

Applications in Drug Discovery and Agrochemicals

The unique properties conferred by fluorine and the nitrile group make these intermediates highly valuable in the synthesis of bioactive molecules.

Pharmaceutical Applications

Fluorinated benzonitriles are key precursors for a range of therapeutic agents, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Kinase Inhibitors: Many kinase inhibitors feature a fluorinated aromatic ring which can enhance binding to the ATP pocket of the enzyme. The nitrile group can be a key pharmacophoric element or a precursor to other functionalities that interact with the kinase.

GPCR Modulators: The introduction of fluorine into GPCR ligands can modulate their binding affinity and selectivity. Fluorinated benzonitriles serve as starting materials for the synthesis of these modulators, which are crucial for treating a wide range of diseases.[27]

Agrochemical Applications

In the agrochemical industry, fluorinated benzonitriles are used to synthesize herbicides, fungicides, and insecticides with enhanced potency and favorable environmental profiles.[28]

Herbicides: Many modern herbicides incorporate fluorinated moieties to increase their efficacy. For example, some herbicides containing a trifluoromethyl group, derived from corresponding benzonitrile intermediates, are potent inhibitors of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-Fluorobenzonitrile(403-54-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 4-Fluorobenzonitrile | 1194-02-1 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. 3,5-Difluorobenzonitrile CAS#: 64248-63-1 [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. 3,5-Difluorobenzonitrile CAS 64248-63-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 4-フルオロベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 3,5-Difluorobenzonitrile | C7H3F2N | CID 587204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,4-Difluorobenzonitrile | 3939-09-1 [chemicalbook.com]

- 13. 2-Fluorobenzonitrile | 394-47-8 [chemicalbook.com]

- 14. 2,4-Difluorobenzonitrile CAS 3939-09-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 15. nbinno.com [nbinno.com]

- 16. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Benzonitrile, 4-fluoro- (CAS 1194-02-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 18. 2-Fluorobenzonitrile CAS#: 394-47-8 [m.chemicalbook.com]

- 19. chemimpex.com [chemimpex.com]

- 20. 2-Fluorobenzonitrile | C7H4FN | CID 67855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 2,4-Difluorobenzonitrile | C7H3F2N | CID 77545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. 3-Fluorobenzonitrile | C7H4FN | CID 67880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. 2,3,5,6-Tetrafluorobenzonitrile | C7HF4N | CID 297546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. 2,3,5,6-Tetrafluorobenzonitrile | CAS#:5216-17-1 | Chemsrc [chemsrc.com]

- 25. 2,3,4,5-tetrafluorobenzonitrile [stenutz.eu]

- 26. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 27. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 28. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols: 4-Ethoxy-2,3-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the synthesis, reaction mechanism, and potential applications of 4-Ethoxy-2,3-difluorobenzonitrile, a key intermediate in the development of novel therapeutics. This document includes a plausible reaction mechanism for its synthesis via nucleophilic aromatic substitution (SNAr), a representative experimental protocol, and a discussion of its relevance in medicinal chemistry, particularly as a scaffold for kinase inhibitors.

Introduction

This compound (CAS No. 126162-96-7) is a substituted aromatic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique electronic and steric properties, conferred by the presence of two fluorine atoms, an electron-withdrawing nitrile group, and an electron-donating ethoxy group, make it a versatile building block for the synthesis of complex organic molecules. The strategic incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document outlines the synthetic route to this compound and explores its potential applications in drug discovery.

Synthesis and Reaction Mechanism

The synthesis of this compound is proposed to proceed via a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2,3,4-trifluorobenzonitrile, is treated with a nucleophile, in this case, the ethoxide ion, typically generated from sodium ethoxide or by reacting ethanol with a base like sodium hydride.

Proposed Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Detailed Reaction Mechanism

The reaction proceeds through a two-step addition-elimination mechanism characteristic of SNAr reactions.

-

Nucleophilic Attack: The ethoxide ion (⁻OEt), a potent nucleophile, attacks the electron-deficient aromatic ring of 2,3,4-trifluorobenzonitrile. The attack occurs at the carbon atom bearing a fluorine atom.

-

Formation of a Meisenheimer Complex: This attack leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing nitrile group (-CN) and the fluorine atoms.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a fluoride ion (F⁻) as the leaving group.

Regioselectivity: The substitution of the fluorine atom at the C4 position (para to the nitrile group) is favored over the C2 or C3 positions. This regioselectivity can be attributed to the following factors:

-

Electronic Effects: The nitrile group is a strong electron-withdrawing group, activating the aromatic ring for nucleophilic attack. It exerts its strongest activating effect (through resonance) at the ortho and para positions. The fluorine atoms also contribute to the electron deficiency of the ring through their inductive effect. The attack at the para position allows for the delocalization of the negative charge in the Meisenheimer complex onto the nitrogen atom of the nitrile group, providing significant resonance stabilization.

-

Steric Hindrance: The C2 position is sterically more hindered due to the adjacent fluorine atom and the nitrile group, making the nucleophilic attack at this position less favorable compared to the more accessible C4 position.

Caption: Proposed SNAr mechanism for the synthesis of this compound.

Experimental Protocols

The following is a representative protocol for the synthesis of this compound. This protocol is based on general procedures for similar SNAr reactions and should be optimized for specific laboratory conditions.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2,3,4-Trifluorobenzonitrile | ≥98% | Commercial Source |

| Sodium Hydride (60% dispersion in mineral oil) | Reagent Grade | Commercial Source |

| Anhydrous Ethanol (EtOH) | ≥99.5% | Commercial Source |

| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Commercial Source |

| Diethyl Ether | Anhydrous | Commercial Source |

| Saturated Ammonium Chloride Solution | ACS Grade | In-house preparation |

| Anhydrous Magnesium Sulfate | Laboratory Grade | Commercial Source |

| Deuterated Chloroform (CDCl₃) | NMR Grade | Commercial Source |

Synthetic Procedure

-

Preparation of Sodium Ethoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, pre-washed with anhydrous hexanes to remove mineral oil) suspended in anhydrous DMF (5 mL per mmol of NaH).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add anhydrous ethanol (1.0 equivalent) dropwise to the suspension via the dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

-

Nucleophilic Aromatic Substitution:

-

To the freshly prepared sodium ethoxide solution, add a solution of 2,3,4-trifluorobenzonitrile (1.0 equivalent) in anhydrous DMF (2 mL per mmol of nitrile) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Upon completion of the reaction, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

-

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Physicochemical Properties

| Property | Value |

| CAS Number | 126162-96-7 |

| Molecular Formula | C₉H₇F₂NO |

| Molecular Weight | 183.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Boiling Point | Approx. 256 °C at 760 mmHg |

| Density | Approx. 1.25 g/cm³ |

Spectroscopic Data (Predicted)

The following are predicted Nuclear Magnetic Resonance (NMR) data for this compound. Actual experimental values may vary.

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| δ (ppm) | δ (ppm) |

| ~7.4-7.2 (m, 2H, Ar-H) | ~160 (d, C-OEt) |

| ~4.2 (q, 2H, -OCH₂CH₃) | ~150 (dd, C-F) |

| ~1.5 (t, 3H, -OCH₂CH₃) | ~145 (dd, C-F) |

| ~120 (m, Ar-CH) | |

| ~115 (t, CN) | |

| ~110 (m, Ar-CH) | |

| ~105 (t, C-CN) | |

| ~65 (-OCH₂) | |

| ~14 (-CH₃) |

Note: The multiplicities for the aromatic carbons are complex due to C-F coupling.

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors.

Role as a Scaffold for Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The 2,3-difluorobenzonitrile moiety can serve as a key pharmacophore that can form specific interactions, such as hydrogen bonds and dipole-dipole interactions, with the hinge region of the kinase domain. The ethoxy group can be modified to introduce further diversity and to occupy hydrophobic pockets within the active site, thereby enhancing potency and selectivity.

Potential Modulation of Signaling Pathways

Derivatives of fluorinated benzonitriles have been investigated as inhibitors of various kinases involved in critical signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways. These pathways are central to cell proliferation, survival, and differentiation. By inhibiting key kinases in these pathways, compounds derived from this compound could potentially exhibit anti-proliferative and pro-apoptotic effects in cancer cells.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by kinase inhibitors derived from this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry. The plausible synthesis via a regioselective nucleophilic aromatic substitution reaction provides an efficient route to this versatile building block. Its structural features make it an attractive scaffold for the design of novel kinase inhibitors targeting key signaling pathways implicated in various diseases. Further research into the derivatization of this compound is warranted to explore its full therapeutic potential.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 4-Ethoxy-2,3-difluorobenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethoxy-2,3-difluorobenzonitrile is a valuable intermediate in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development.[1] Its chemical structure, featuring a benzonitrile core substituted with an ethoxy group and two fluorine atoms, presents a unique electronic and steric profile. The presence of the electron-withdrawing nitrile group and the fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making it a versatile precursor for the synthesis of a wide range of more complex molecules.[1] This document aims to provide a comprehensive overview of the synthetic applications of this compound, with a focus on its reactivity in nucleophilic aromatic substitution reactions.

Physical and Chemical Properties:

| Property | Value |

| CAS Number | 126162-96-7[1] |

| Molecular Formula | C₉H₇F₂NO[1] |

| Molecular Weight | 183.15 g/mol [1] |

| Appearance | White to light yellow crystalline powder[1] |

| Boiling Point | ~256.2 °C at 760 mmHg[1] |

| Density | ~1.2 g/cm³[1] |

| Flash Point | ~108.7 °C[1] |

Principle of Nucleophilic Aromatic Substitution (SNAr)

The reactivity of this compound in SNAr reactions is governed by the principles of the addition-elimination mechanism. The electron-withdrawing nature of the nitrile group and the fluorine atoms renders the carbon atoms of the aromatic ring electrophilic and susceptible to attack by nucleophiles. The fluorine atoms are excellent leaving groups in this context.

The general mechanism proceeds as follows:

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, resulting in the formation of the substituted product.

Applications in Medicinal Chemistry and Drug Development

Fluorinated organic molecules are of significant interest in drug discovery due to the unique properties that fluorine atoms impart to a molecule, such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity.[1] Consequently, derivatives of this compound are attractive scaffolds for the synthesis of novel therapeutic agents.

While specific examples of the biological activity of direct derivatives are not extensively documented in publicly available literature, the structural motif is relevant to the synthesis of various heterocyclic compounds with known pharmacological importance. For instance, substituted benzonitriles are precursors to quinazolines and pyrazolopyrimidines, which are core structures in a variety of kinase inhibitors and other therapeutic agents.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (e.g., morpholine, piperidine, aniline)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN))

-

Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), Sodium hydride (NaH))

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser or reaction vessel with a sealed cap

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).

-

Add the amine (1.1 - 2.0 eq) to the solution.

-

Add the base (1.5 - 3.0 eq) to the reaction mixture.

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired substituted aminobenzonitrile.

Data Presentation

Due to the lack of specific experimental data in the literature for the nucleophilic aromatic substitution of this compound, a quantitative data table cannot be provided at this time. Researchers are encouraged to perform optimization studies to determine the ideal reaction conditions for their specific nucleophiles. Key parameters to investigate include:

-

Nucleophile: The nature and concentration of the nucleophile will significantly impact the reaction rate and yield.

-

Solvent: The polarity and boiling point of the solvent will influence the reaction temperature and solubility of the reactants.

-

Base: The choice and stoichiometry of the base are crucial for deprotonating the nucleophile (if necessary) and neutralizing the liberated HF.

-

Temperature: Higher temperatures generally accelerate the reaction rate but may also lead to side product formation.

-

Reaction Time: The reaction should be monitored to determine the point of maximum conversion of the starting material.

Visualizations

To illustrate the concepts discussed, the following diagrams are provided.

References

Application Note: Reduction of 4-Ethoxy-2,3-difluorobenzonitrile

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the chemical reduction of the nitrile group in 4-Ethoxy-2,3-difluorobenzonitrile to yield (4-Ethoxy-2,3-difluorophenyl)methanamine. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical intermediates.[1] The primary method detailed is the reduction using Lithium Aluminum Hydride (LiAlH4), a potent reducing agent effective for converting nitriles to primary amines.[2][3] An alternative method, catalytic hydrogenation, is also discussed, offering a comparative perspective on synthetic strategies. All quantitative data is presented in tabular format for clarity, and a comprehensive experimental workflow is provided.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents and agrochemicals.[4] The reduction of its nitrile functional group to a primary amine is a key transformation, yielding (4-Ethoxy-2,3-difluorophenyl)methanamine, a versatile building block for further molecular elaboration. The selection of an appropriate reduction methodology is crucial to ensure high yield, purity, and compatibility with other functional groups.

This document outlines two primary approaches for this reduction:

-

Lithium Aluminum Hydride (LiAlH4) Reduction: A widely used and highly effective method for the reduction of nitriles and other carbonyl-containing functional groups.[2][3]

-

Catalytic Hydrogenation: An alternative, often milder, method employing a metal catalyst (e.g., Palladium, Nickel, or Ruthenium) and a hydrogen source.[1][5][6]

Reaction Pathway

The general reaction scheme for the reduction of this compound to (4-Ethoxy-2,3-difluorophenyl)methanamine is depicted below.

Figure 1. General reaction scheme.

Comparative Data of Reduction Methods

The following table summarizes the key quantitative parameters for the two primary methods of nitrile reduction.

| Parameter | Lithium Aluminum Hydride (LiAlH4) Reduction | Catalytic Hydrogenation |

| Reducing Agent | LiAlH4 | H2 gas |

| Catalyst | Not Applicable | Pd/C, Raney Ni, Rh/Al2O3 |

| Stoichiometry | 1.5 - 2.0 equivalents | Catalytic amount (e.g., 5-10 mol%) |

| Solvent | Anhydrous THF, Diethyl Ether | Ethanol, Methanol, Ethyl Acetate |

| Temperature | 0 °C to reflux | Room temperature to 80 °C |

| Pressure | Atmospheric | 1 to 50 bar |

| Reaction Time | 2 - 12 hours | 4 - 24 hours |

| Work-up | Aqueous quench (e.g., Fieser work-up) | Filtration to remove catalyst |

| Typical Yield | > 85% | 70 - 95% |

Experimental Protocols

Method 1: Lithium Aluminum Hydride (LiAlH4) Reduction

This protocol is adapted from general procedures for the LiAlH4 reduction of aromatic nitriles.[2]

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH4)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% (w/v) Sodium Hydroxide solution

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Ethyl Acetate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Heating mantle

Procedure:

-

To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH4 (1.5 eq.) in anhydrous THF (10 volumes).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C.

-

Carefully quench the excess LiAlH4 by the sequential dropwise addition of:

-

Water (x mL, where x is the mass of LiAlH4 in g)

-

15% NaOH solution (x mL)

-

Water (3x mL)

-

-

Stir the resulting granular precipitate for 30 minutes.

-

Filter the solid through a pad of Celite and wash the filter cake with ethyl acetate.

-

Combine the filtrate and the washings, and dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude (4-Ethoxy-2,3-difluorophenyl)methanamine.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Figure 2. LiAlH4 reduction workflow.

Method 2: Catalytic Hydrogenation

This protocol is a general representation based on common catalytic hydrogenation procedures for benzonitriles.[1][5]

Materials:

-

This compound

-

Palladium on Carbon (Pd/C, 10 wt. %) or Raney Nickel

-

Ethanol or Methanol

-

Hydrogen gas (H2)

-

High-pressure hydrogenation vessel (e.g., Parr shaker)

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.

-

Carefully add the catalyst (e.g., 10% Pd/C, 5-10 mol%) to the solution under an inert atmosphere.

-

Seal the vessel and purge it with hydrogen gas several times.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-10 bar).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Combine the filtrate and washings, and concentrate the solvent under reduced pressure to obtain the crude (4-Ethoxy-2,3-difluorophenyl)methanamine.

-

Further purification can be achieved by column chromatography if required.

Safety Considerations

-

Lithium Aluminum Hydride (LiAlH4) is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents. All manipulations should be carried out under an inert atmosphere in a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

Catalytic Hydrogenation involves the use of flammable hydrogen gas under pressure. Ensure the hydrogenation apparatus is in good working order and operated by trained personnel. Use a blast shield and operate in a well-ventilated area. Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle with care.

Conclusion

The reduction of this compound to (4-Ethoxy-2,3-difluorophenyl)methanamine can be effectively achieved using either Lithium Aluminum Hydride or catalytic hydrogenation. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and tolerance of other functional groups in the molecule. The protocols provided herein offer robust starting points for the successful execution of this important chemical transformation.

References

- 1. Highly selective production of benzylamine from benzonitrile on metal-supported catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. nbinno.com [nbinno.com]

- 5. Efficient and selective hydrogenation of benzonitrile to benzylamine: improvement on catalytic performance and stability in a trickle-bed reactor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Catalytic Conversion of 4-Ethoxy-2,3-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxy-2,3-difluorobenzonitrile is a key intermediate in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the ethoxy group and two fluorine atoms on the benzene ring imparts unique electronic properties and metabolic stability to its derivatives, making it an attractive building block for the development of novel therapeutic agents and functional materials. The strategic conversion of the nitrile group into other functionalities, such as an amide, is a critical step in the elaboration of this versatile scaffold.

These application notes provide detailed protocols for the catalytic hydrolysis of this compound to 4-Ethoxy-2,3-difluorobenzamide, a transformation of significant interest in drug discovery and development. The protocols are based on established catalytic methods for the hydrolysis of aromatic nitriles, offering researchers a starting point for the efficient synthesis of this important derivative.

Catalytic Conversion of this compound to 4-Ethoxy-2,3-difluorobenzamide

The conversion of a nitrile to an amide can be achieved under various catalytic conditions, including acid- or base-catalysis, and transition metal-catalyzed hydration. Below are two detailed protocols for this transformation.

Data Presentation: Representative Reaction Parameters

The following table summarizes representative quantitative data for the catalytic hydrolysis of a difluorinated benzonitrile derivative to its corresponding amide. The data is based on the non-catalytic hydrolysis of 2,6-difluorobenzonitrile in high-temperature liquid water, which serves as a relevant model for the target transformation.[1][2]

| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | None (Near-critical water) | 240 | 8 | 79.5 | - |

| 2 | None (Near-critical water) | 260 | 5 | 92.4 | - |

| 3 | None (Near-critical water) | 240 | 6 | 51.2 | - |

Note: The data presented is for the hydrolysis of 2,6-difluorobenzonitrile and should be considered as a guideline for the optimization of the this compound conversion.

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis

This protocol describes the selective hydrolysis of the nitrile to an amide using a common base catalyst.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard glassware for workup and purification

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.83 g, 10 mmol).

-

Add ethanol (40 mL) and a 2 M aqueous solution of sodium hydroxide (20 mL, 40 mmol).

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

-

Neutralize the reaction mixture with a dilute aqueous solution of hydrochloric acid (HCl) until a pH of ~7 is reached.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain 4-Ethoxy-2,3-difluorobenzamide.

Protocol 2: Ruthenium-Catalyzed Hydration

This protocol utilizes a ruthenium catalyst for the hydration of the nitrile to the amide.

Materials:

-

This compound

-

[RuCl₂(p-cymene)]₂ (Ruthenium catalyst)

-

Formic acid

-

Triethylamine

-

1,4-Dioxane

-

Schlenk flask

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.83 g, 10 mmol) and [RuCl₂(p-cymene)]₂ (0.061 g, 0.1 mmol, 1 mol%).

-

Add 1,4-dioxane (50 mL), followed by triethylamine (2.02 g, 20 mmol) and formic acid (0.92 g, 20 mmol).

-

Heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction progress by TLC or HPLC.

-

After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

-

Quench the reaction by adding deionized water (50 mL).

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-Ethoxy-2,3-difluorobenzamide.

Visualizations

Caption: General experimental workflow for the catalytic conversion.

Caption: Representative catalytic cycle for nitrile hydrolysis.

Caption: Hypothetical signaling pathway involving a drug derivative.

References

Application Notes and Protocols for 4-Ethoxy-2,3-difluorobenzonitrile in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Ethoxy-2,3-difluorobenzonitrile as a key building block in the synthesis of pharmaceutical compounds, particularly kinase inhibitors. The unique substitution pattern of this reagent, featuring two fluorine atoms, an ethoxy group, and a nitrile group on a benzene ring, offers a versatile platform for the construction of complex molecular architectures.

Introduction

This compound (CAS No. 126162-96-7) is a valuable intermediate in organic synthesis, primarily utilized in the pharmaceutical and agrochemical industries.[1] Its chemical structure, characterized by the presence of fluorine atoms and an electron-withdrawing nitrile group, makes it an attractive starting material for various chemical transformations. The fluorine atoms can enhance the metabolic stability and binding affinity of target molecules, which are desirable properties in drug candidates.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its use as a precursor for the synthesis of complex aromatic compounds through nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the aromatic ring, amplified by the presence of the nitrile and fluorine substituents, facilitates the displacement of a fluoride ion by a variety of nucleophiles. This reactivity is particularly useful in the synthesis of kinase inhibitors, where a substituted aniline or phenoxide moiety is often a key structural feature.

Synthesis of Kinase Inhibitor Scaffolds

-

Epidermal Growth Factor Receptor (EGFR): EGFR inhibitors are crucial in the treatment of non-small cell lung cancer.[2] The synthesis of many EGFR inhibitors involves the coupling of a quinazoline core with a substituted aniline.

-

Janus Kinase (JAK): JAK inhibitors are used in the treatment of myelofibrosis and other myeloproliferative neoplasms. These inhibitors often contain a substituted aminopyrimidine or related heterocyclic core.